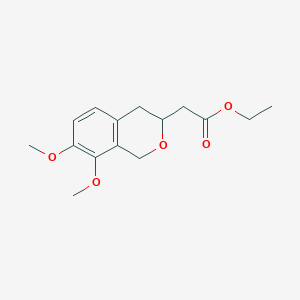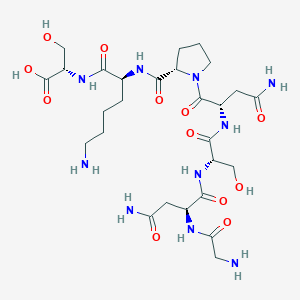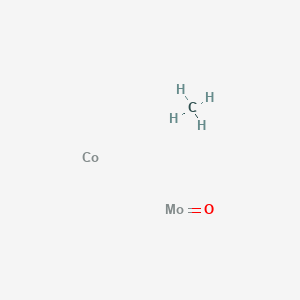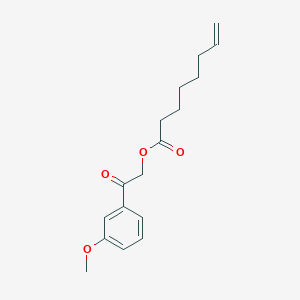![molecular formula C16H20N4 B14176663 5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine CAS No. 862210-25-1](/img/structure/B14176663.png)
5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrimidoindole core with a methyl group at the 5-position and a pentyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cyanoamidine, under microwave irradiation. This eco-friendly approach allows for the efficient formation of the pyrimidoindole core . The reaction conditions typically involve the use of formamide as a solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization methods. The use of microwave-assisted chemistry can be advantageous due to its efficiency and reduced reaction times. Additionally, the scalability of this method makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
9H-pyrimido[5,4-b]indol-4-amine: Similar structure but lacks the methyl and pentyl groups.
4-aminoquinazolines: Similar tricyclic structure but different functional groups.
Uniqueness
5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine is unique due to the presence of the methyl and pentyl groups, which can influence its biological activity and pharmacokinetic properties. These modifications can enhance its binding affinity to specific targets and improve its therapeutic potential.
Propiedades
Número CAS |
862210-25-1 |
|---|---|
Fórmula molecular |
C16H20N4 |
Peso molecular |
268.36 g/mol |
Nombre IUPAC |
5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C16H20N4/c1-3-4-7-10-17-16-15-14(18-11-19-16)12-8-5-6-9-13(12)20(15)2/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,17,18,19) |
Clave InChI |
UWDDJLUUYKSLHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC1=NC=NC2=C1N(C3=CC=CC=C32)C |
Solubilidad |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)

![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)



![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
![(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14176627.png)


